molecular formula C15H18O4 B1196367 Fomannosin CAS No. 18885-59-1

Fomannosin

Cat. No. B1196367
CAS RN: 18885-59-1
M. Wt: 262.3 g/mol
InChI Key: CKOLHOCKIPCVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fomannosin is a natural product found in Heterobasidion annosum with data available.

Scientific Research Applications

Isolation and Structural Analysis

  • Fomannosin, along with other dihydrobenzofurans, was isolated from Heterobasidion annosum, indicating its natural occurrence in fungi. The structures of these compounds were established through chemical and spectroscopic methods (Donnelly et al., 1988).

Role in Plant Pathology

  • Fomannosin's production by Fomes annosus and its toxicity to Sitka spruce was demonstrated, suggesting its role in plant-fungus interactions and possible implications in forest pathology (Heslin et al., 1983).

Biosynthesis and Metabolic Studies

  • The biosynthesis of fomannoxin in Heterobasidion occidentale was studied, providing insights into the metabolic pathways of sesquiterpenes like fomannosin, which can enhance understanding of fungal secondary metabolites (Hansson et al., 2012).

Chemical Synthesis

  • Research on the chemical synthesis of both (+)- and (-)-fomannosin from D-glucose was conducted, showing the potential for laboratory production and further pharmacological studies of fomannosin (Paquette et al., 2008).

Fungal Secondary Metabolites

  • Fomannosin's isolation and identification from Heterobasidion occidentale, alongside other sesquiterpenes, contributes to understanding the diversity and biological activity of fungal secondary metabolites (Hansson et al., 2012).

Crystal Structure Analysis

  • X-ray crystal-structure analysis of a fomannosin derivative provided detailed structural insights, crucial for understanding its biological activity and potential applications in various fields (McPhail & Sim, 1968).

properties

CAS RN

18885-59-1

Product Name

Fomannosin

Molecular Formula

C15H18O4

Molecular Weight

262.3 g/mol

IUPAC Name

1-(4,4-dimethyl-2-oxocyclopentyl)-5-(hydroxymethyl)-3-oxabicyclo[4.2.0]octa-5,7-dien-4-one

InChI

InChI=1S/C15H18O4/c1-14(2)5-11(12(17)6-14)15-4-3-10(15)9(7-16)13(18)19-8-15/h3-4,11,16H,5-8H2,1-2H3

InChI Key

CKOLHOCKIPCVQL-UHFFFAOYSA-N

SMILES

CC1(CC(C(=O)C1)C23COC(=O)C(=C2C=C3)CO)C

Canonical SMILES

CC1(CC(C(=O)C1)C23COC(=O)C(=C2C=C3)CO)C

synonyms

fomannosin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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